3,4,5-trimethoxy-N-methylaniline

Descripción general

Descripción

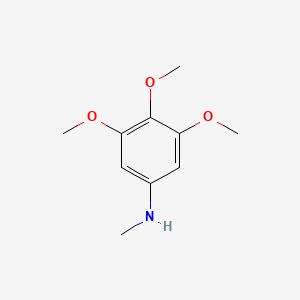

3,4,5-trimethoxy-N-methylaniline is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 g/mol .

Synthesis Analysis

3,4,5-trimethoxyaniline was synthesized from 3,4,5-trimethoxybenzioc acid. The process involved chlorination of 3,4,5-trimethoxybenzioc acid, amidation of 3,4,5-trimethoxybenzoyl chloride, and Hofmann rearrangement reaction of 3,4,5-trimethoxybenzamide .Molecular Structure Analysis

The InChI code for 3,4,5-trimethoxy-N-methylaniline is1S/C10H15NO3/c1-11-7-5-8 (12-2)10 (14-4)9 (6-7)13-3/h5-6,11H,1-4H3 . The canonical SMILES structure is CNC1=CC (=C (C (=C1)OC)OC)OC . Chemical Reactions Analysis

In experimental studies, infrared spectra and laser Raman spectra of 3,4,5-trimethoxyaniline were investigated . Tropanilisation, detropanilisation, and Schiff base formation in the reaction of 3,4,5-trimethoxyaniline with tropanilide ions were observed as organic reaction reagents .Physical And Chemical Properties Analysis

3,4,5-trimethoxy-N-methylaniline has a molecular weight of 197.23 g/mol . It has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 39.7 Ų . The compound is an oil with a melting point of 44-46°C .Aplicaciones Científicas De Investigación

Crystal Structure and Intermolecular Interactions

- Unusual C–H···π Interactions : The structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, a derivative of 3,4,5-trimethoxy-N-methylaniline, is notable for its unusual C–H···π interactions. These interactions link chains into a three-dimensional network, demonstrating the compound's significance in understanding molecular packing and intermolecular forces in crystallography (Saeed & Simpson, 2012).

Organic Synthesis and Natural Products

- Synthesis of 3,4,5-Trimethoxyphenyllithium : The 3,4,5-trimethoxyphenyl substituent, related to 3,4,5-trimethoxy-N-methylaniline, is frequently used in natural products. The generation of 3,4,5-trimethoxyphenyllithium and its use in carbon-carbon bond formation highlight its utility in organic synthesis and the construction of natural product analogues (Hoye & Kaese, 1982).

Medicinal Chemistry and Anticancer Activity

- Cinnamic Acid/β-Ionone Hybrids : A study involving 3,4,5-trimethoxy-cinnamic acid, a related compound, in hybrid molecules showed significant cytotoxicity against cancer cells. This suggests potential applications in developing anticancer agents (Li et al., 2021).

Bacterial Degradation and Environmental Chemistry

- Degradation by Bacteria : Pseudomonas putida can oxidize 3,4,5-trimethoxycinnamic acid, a related compound, producing methanol. This indicates its role in the microbial degradation of similar compounds, relevant in environmental chemistry and bioremediation (Donnelly & Dagley, 1981).

Antioxidant Properties

- Novel Oxime Derivatives : The synthesis of novel compounds involving 2-methylaniline, a structurally similar compound to 3,4,5-trimethoxy-N-methylaniline, demonstrated good antioxidant activities. This suggests potential applications in developing antioxidants (Topçu et al., 2021).

Chemical Catalysis

- N-Hydroxyphthalimide Catalysis : Utilization of N-hydroxyphthalimide as a photoredox catalyst for the [4+1] radical cyclization of N-methylanilines, structurally related to 3,4,5-trimethoxy-N-methylaniline, highlights the role of these compounds in catalytic processes (Yadav & Yadav, 2016).

Safety And Hazards

3,4,5-trimethoxy-N-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSMHLZMLQNTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560830 | |

| Record name | 3,4,5-Trimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-methylaniline | |

CAS RN |

124346-71-0 | |

| Record name | 3,4,5-Trimethoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

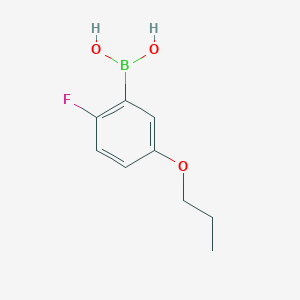

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

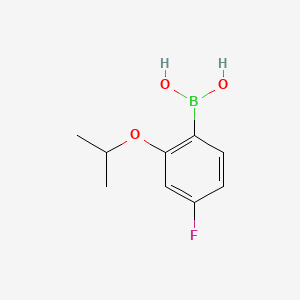

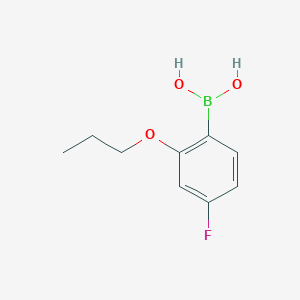

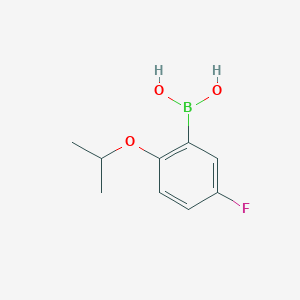

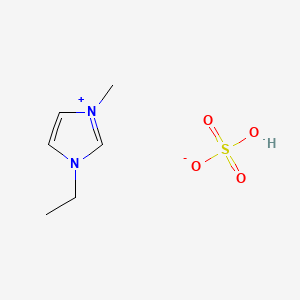

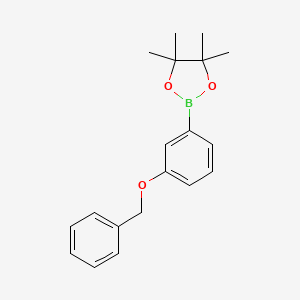

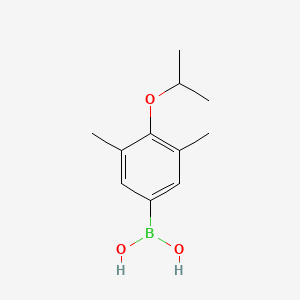

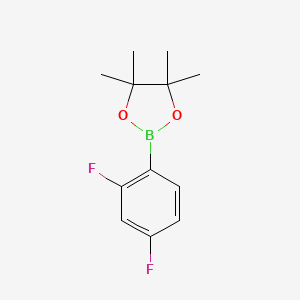

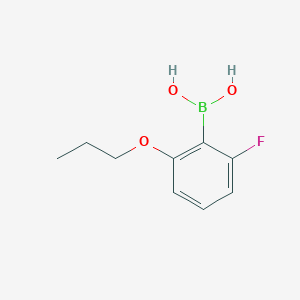

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.